2-(4-Hydroxyphenyl)ethyl hexadecanoate

Description

Properties

CAS No. |

155623-46-4 |

|---|---|

Molecular Formula |

C24H40O3 |

Molecular Weight |

376.6 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)ethyl hexadecanoate |

InChI |

InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(26)27-21-20-22-16-18-23(25)19-17-22/h16-19,25H,2-15,20-21H2,1H3 |

InChI Key |

DFQXRQNVYVMYAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)ethyl hexadecanoate typically involves the esterification reaction between hexadecanoic acid and 2-(4-hydroxyphenyl)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar esterification methods. The process may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of solid acid catalysts can also be employed to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)ethyl hexadecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the phenyl ring can be oxidized to form quinones.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)ethyl hexadecanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)ethyl hexadecanoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific enzymes involved in lipid metabolism, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Ethyl hexadecanoate: An ester of hexadecanoic acid and ethanol.

Methyl hexadecanoate: An ester of hexadecanoic acid and methanol.

2-(4-Hydroxyphenyl)ethyl octadecanoate: An ester of octadecanoic acid and 2-(4-hydroxyphenyl)ethanol.

Uniqueness

2-(4-Hydroxyphenyl)ethyl hexadecanoate is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts additional reactivity and potential biological activity compared to other simple esters of hexadecanoic acid.

Biological Activity

2-(4-Hydroxyphenyl)ethyl hexadecanoate, also known as ethyl hexadecanoate or palmitate, is an ester derived from the fatty acid hexadecanoic acid (palmitic acid) and 4-hydroxyphenethyl alcohol. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

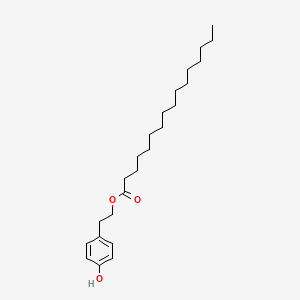

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antioxidant Activity

Antioxidant activity is one of the primary biological functions attributed to this compound. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress.

- DPPH Radical Scavenging : In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method showed that this compound exhibited significant antioxidant activity with an IC50 value comparable to standard antioxidants such as ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.0 |

| Ascorbic Acid | 20.0 |

Anti-Inflammatory Activity

Research indicates that this compound may inhibit pro-inflammatory cytokines, thus exhibiting anti-inflammatory properties.

- Cytokine Inhibition : In a study involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, treatment with this compound resulted in a significant reduction in TNF-α and IL-6 levels.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound | 75 | 100 |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens.

- In Vitro Antimicrobial Testing : The compound showed notable inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Case Studies

-

Case Study on Antioxidant Properties :

A study published in the Journal of Medicinal Chemistry investigated the antioxidant properties of various fatty acid esters, including this compound. The results indicated that this compound effectively reduced oxidative damage in cellular models, suggesting its potential for use in formulations aimed at combating oxidative stress-related diseases. -

Case Study on Anti-Inflammatory Effects :

Another research article focused on the anti-inflammatory effects of this compound in a model of acute inflammation. The findings revealed that administration of this compound significantly lowered inflammation markers and improved recovery outcomes in treated subjects compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.